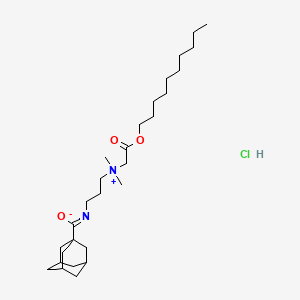
C28H51ClN2O3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C28H51ClN2O3 is a complex organic molecule. This compound is characterized by its unique structure, which includes a combination of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. It is used in various scientific research applications due to its specific chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C28H51ClN2O3 involves multiple steps, typically starting with the preparation of intermediate compounds that are then combined under specific conditions to form the final product. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired chemical reactions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient production of large quantities of the compound while maintaining high purity and consistency. The use of automated systems and advanced monitoring techniques ensures that the reaction conditions are precisely controlled, minimizing the risk of side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
C28H51ClN2O3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions. Substitution reactions may require the presence of a catalyst or a specific solvent to facilitate the reaction.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent and the reaction conditions.
Aplicaciones Científicas De Investigación
C28H51ClN2O3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules for further study.
Biology: The compound is used in biochemical assays and studies to understand its effects on biological systems.
Medicine: this compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: The compound is used in the production of specialty chemicals and materials, taking advantage of its unique chemical properties.
Mecanismo De Acción
The mechanism of action of C28H51ClN2O3 involves its interaction with specific molecular targets in biological systems. This interaction can lead to various effects, depending on the nature of the target and the pathways involved. For example, the compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
C28H51ClN2O3 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups, such as:
C28H51ClN2O2: This compound has a similar structure but lacks one oxygen atom, which can significantly alter its chemical properties and reactivity.
C28H51BrN2O3: This compound has a bromine atom instead of chlorine, which can affect its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C28H51ClN2O3 |
|---|---|
Peso molecular |
499.2 g/mol |
Nombre IUPAC |
N-[3-[(2-decoxy-2-oxoethyl)-dimethylazaniumyl]propyl]adamantane-1-carboximidate;hydrochloride |
InChI |
InChI=1S/C28H50N2O3.ClH/c1-4-5-6-7-8-9-10-11-15-33-26(31)22-30(2,3)14-12-13-29-27(32)28-19-23-16-24(20-28)18-25(17-23)21-28;/h23-25H,4-22H2,1-3H3;1H |
Clave InChI |
GKQQWOLOFUAJJB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)C[N+](C)(C)CCCN=C(C12CC3CC(C1)CC(C3)C2)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyanoethyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B15171822.png)
![(4S)-4-(3-Chloroprop-1-en-2-yl)-1-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B15171830.png)
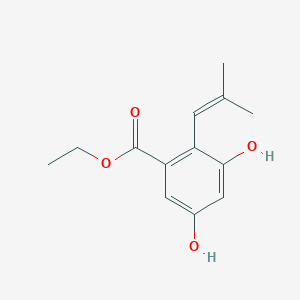
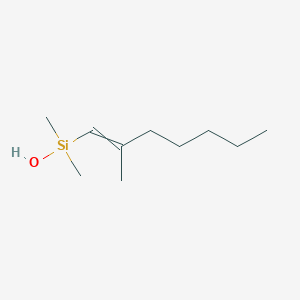

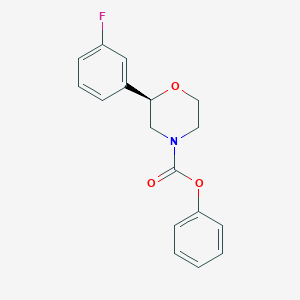
![3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid](/img/structure/B15171869.png)
![N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea](/img/structure/B15171873.png)
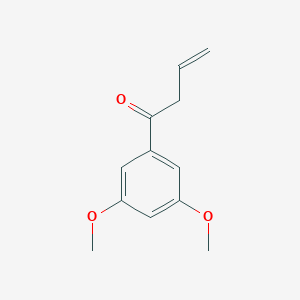
![3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B15171883.png)
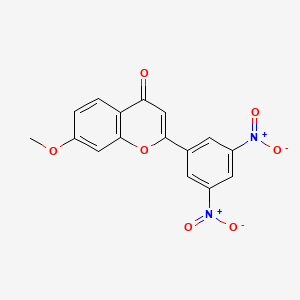
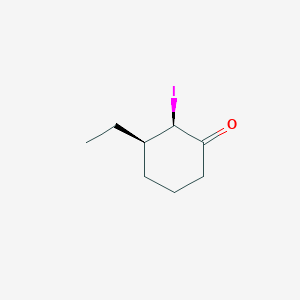

![[2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B15171905.png)
